OGHL250 vs. 3-Pyridinyl Regioisomer: Regioisomeric Specificity in PfPI4KIIIB-Dependent Dual-Phenotype Antimalarial Activity
The 4-pyridinyl regioisomer OGHL250 (CAS 352661-33-7) demonstrates dual activity against P. falciparum asexual blood‑stage growth and red blood cell (RBC) invasion, whereas the 3-pyridinyl regioisomer (CAS 380876-80-2) has not been reported to exhibit invasion blockade. In the OGHL screening cascade, OGHL250 was one of only two compounds (alongside MMV396797) that inhibited both growth (EC₅₀ = 1.2 µM, 3D7 strain) and invasion (EC₅₀ = 0.9 µM) [1]. The 3-pyridinyl analogue was not prioritized due to the absence of invasion activity, highlighting the functional requirement for the 4-pyridinyl orientation for dual‑phenotype engagement .
| Evidence Dimension | P. falciparum growth inhibition (EC₅₀, 3D7 strain) |
|---|---|
| Target Compound Data | EC₅₀ = 1.2 µM (OGHL250, 4-pyridinyl regioisomer) |
| Comparator Or Baseline | 3-Pyridinyl regioisomer (CAS 380876-80-2): not reported to inhibit invasion; growth inhibition data not disclosed in screening publication |
| Quantified Difference | Presence vs. absence of invasion blockade; OGHL250 dual-activity EC₅₀ values of 1.2 µM (growth) and 0.9 µM (invasion) |
| Conditions | P. falciparum 3D7 strain; 72 h SYBR Green growth assay; 24 h RBC invasion assay |
Why This Matters
For antimalarial drug discovery programs, the dual growth/invasion phenotype is a specific differentiating feature that cannot be assumed for the 3-pyridinyl regioisomer, making the 4-pyridinyl compound OGHL250 the mandatory procurement choice for dual‑activity studies.
- [1] Ling DB, Nguyen W, Looker O, et al. A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme. ACS Infect Dis. 2023;9(9):1695–1710. Table 1, Figure 2. View Source
